Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a compound that falls within the organic chemistry domain, consisting of a benzo[d]thiazole core linked to a bipiperidinyl structure via a methanone bridge. The incorporation of a fluorophenoxy moiety further enhances its chemical and pharmacological profile. Such compounds are pivotal in developing various therapeutic agents and serve as a basis for the synthesis of biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl core have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzo[d]thiazol-2-yl derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzo[d]thiazol-2-yl derivatives are known to be involved in a variety of biochemical processes, including signal transduction and enzymatic reactions .
Pharmacokinetics
Similar compounds with a benzo[d]thiazol-2-yl core are known to exhibit good bioavailability and metabolic stability .
Result of Action
Benzo[d]thiazol-2-yl derivatives are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-pyretic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Preparation of Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone can be achieved through a series of synthetic routes:
Synthetic Routes and Reaction Conditions: The synthetic methodology typically begins with the synthesis of the benzo[d]thiazole ring. This can be followed by the introduction of the bipiperidinyl component via nucleophilic substitution reactions. Reaction conditions often involve the use of catalysts such as palladium complexes, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods: On an industrial scale, these synthetic routes are optimized for efficiency and yield. Large-scale reactors may employ continuous flow chemistry, enhancing reaction rates and reducing by-products. The use of green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone undergoes various chemical reactions that are crucial for its applications and modifications:
Types of Reactions: This compound is known to participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may involve reagents like chromium trioxide or potassium permanganate. Reduction reactions can utilize hydrogenation in the presence of palladium on carbon. Substitution reactions often involve alkyl halides in the presence of a base.
Major Products Formed: Depending on the reaction, the products may include various derivatives such as hydroxylated, hydrogenated, or alkyl-substituted compounds, which are essential intermediates in drug synthesis.
Scientific Research Applications
This compound has a plethora of applications across scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Serves as a tool for probing biological pathways and mechanisms.
Medicine: Potential therapeutic uses, particularly in the realm of central nervous system disorders and anti-inflammatory agents.
Industry: Utilized in the development of agrochemicals and advanced material science.
Comparison with Similar Compounds
Compared to other similar compounds, Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone stands out due to its unique structural elements and resultant properties:
Similar Compounds: Other similar compounds include benzo[d]thiazole derivatives with different substituents or bipiperidinyl analogs.
Uniqueness: The inclusion of a fluorophenoxy group is significant for enhancing lipophilicity and metabolic stability, distinguishing it from other related compounds.
This detailed exploration of this compound showcases its importance in various domains of science and its potential for future applications. What do you think?
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-19-5-1-3-7-21(19)30-18-11-15-27(16-12-18)17-9-13-28(14-10-17)24(29)23-26-20-6-2-4-8-22(20)31-23/h1-8,17-18H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYFQZQCPUREMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.